molecular formula C21H19F2NO4 B12287554 (S)-4-benzyl-3-((R)-2-((R)-2-(2,4-difluorophenyl)oxiran-2-yl)propanoyl)oxazolidin-2-one

(S)-4-benzyl-3-((R)-2-((R)-2-(2,4-difluorophenyl)oxiran-2-yl)propanoyl)oxazolidin-2-one

Cat. No.: B12287554
M. Wt: 387.4 g/mol
InChI Key: SJRVUCOOQMMMJY-UHFFFAOYSA-N
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Description

The compound “(S)-4-benzyl-3-((R)-2-((R)-2-(2,4-difluorophenyl)oxiran-2-yl)propanoyl)oxazolidin-2-one” is a chiral oxazolidinone derivative with significant applications in asymmetric synthesis and pharmaceutical intermediates. Its structure features a benzyl group at the 4-position of the oxazolidinone ring and a propanoyl side chain substituted with a 2,4-difluorophenyl epoxide moiety. The stereochemistry is critical, as the (S)-configuration at the 4-position and (R)-configurations at the epoxide and propanoyl groups influence its reactivity and selectivity in synthetic pathways .

Oxazolidinones are widely employed as chiral auxiliaries in enantioselective reactions, particularly in the synthesis of β-hydroxy carbonyl compounds via Evans aldol reactions . Spectroscopic characterization (e.g., NMR, X-ray crystallography) confirms its stereochemical purity, as seen in structurally analogous oxazolidinones .

Properties

Molecular Formula

C21H19F2NO4

Molecular Weight

387.4 g/mol

IUPAC Name

4-benzyl-3-[2-[2-(2,4-difluorophenyl)oxiran-2-yl]propanoyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C21H19F2NO4/c1-13(21(12-28-21)17-8-7-15(22)10-18(17)23)19(25)24-16(11-27-20(24)26)9-14-5-3-2-4-6-14/h2-8,10,13,16H,9,11-12H2,1H3

InChI Key

SJRVUCOOQMMMJY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1C(COC1=O)CC2=CC=CC=C2)C3(CO3)C4=C(C=C(C=C4)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Oxiranyl Ring: This can be achieved through the epoxidation of a suitable alkene precursor using reagents like m-chloroperbenzoic acid (m-CPBA).

    Introduction of the Difluorophenyl Group: This step often involves a nucleophilic substitution reaction where a difluorophenyl halide reacts with an appropriate nucleophile.

    Construction of the Oxazolidinone Core: This is typically done through a cyclization reaction involving an amino alcohol and a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 can undergo various chemical reactions, including:

    Oxidation: The oxiranyl ring can be oxidized to form diols using reagents like osmium tetroxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Osmium tetroxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability.

Mechanism of Action

The mechanism by which (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 exerts its effects involves its interaction with specific molecular targets. The oxiranyl ring can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The difluorophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous oxazolidinones, highlighting key differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties Reference
(S)-4-Benzyl-3-((R)-2-((R)-2-(2,4-difluorophenyl)oxiran-2-yl)propanoyl)oxazolidin-2-one C₂₁H₁₉F₂NO₄ 395.38 2,4-Difluorophenyl epoxide, benzyl group Chiral auxiliary in asymmetric synthesis; antimicrobial intermediate
(R)-4-Benzyl-3-((S)-3-cyclopentyl-2-(4-(methylsulfonyl)phenyl)propanoyl)oxazolidin-2-one C₂₅H₂₉NO₄S 455.57 Cyclopentyl, 4-(methylsulfonyl)phenyl Discontinued due to synthesis challenges; potential kinase inhibitor
(4S)-4-Benzyl-3-[(2S)-3,3,3-trideuterio-2-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]propanoyl]-1,3-oxazolidin-2-one C₂₁H₁₆D₃F₂NO₄ 390.40 Deuterated propanoyl group Isotope-labeled intermediate for metabolic studies
(4S)-5,5-Diphenyl-4-isopropyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethylbutanoyl]oxazolidin-2-one C₂₇H₂₉F₃NO₄ 504.52 Trifluoro-hydroxybutanoyl, diphenyl, isopropyl Antifungal activity; enhanced steric hindrance for enantiocontrol
(R)-3-((S)-2-Allyloctanoyl)-4-benzyloxazolidin-2-one C₂₁H₂₇NO₃ 357.45 Allyloctanoyl side chain Lipid-soluble chiral auxiliary for aldol reactions

Key Findings:

Substituent Effects: The 2,4-difluorophenyl group in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., (R)-3-((S)-2-allyloctanoyl)-4-benzyloxazolidin-2-one) . Steric bulk from substituents like diphenyl or cyclopentyl (e.g., ) enhances enantioselectivity but may reduce solubility.

Stereochemical Influence :

  • The (R)-configuration at the epoxide in the target compound is critical for its reactivity in ring-opening reactions, contrasting with (S)-configured analogs that show lower yields .

Applications :

  • Deuterated analogs (e.g., ) are valuable in pharmacokinetic studies, while trifluorinated derivatives (e.g., ) exhibit bioactivity against fungal pathogens.

Biological Activity

(S)-4-benzyl-3-((R)-2-((R)-2-(2,4-difluorophenyl)oxiran-2-yl)propanoyl)oxazolidin-2-one is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the oxazolidinone class, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the difluorophenyl group and the epoxide moiety contributes to its unique properties.

Molecular Formula

  • Molecular Formula : C17H18F2N2O3
  • Molecular Weight : 336.34 g/mol

Antimicrobial Activity

Research indicates that oxazolidinones exhibit antimicrobial properties, particularly against Gram-positive bacteria. The specific compound under study has shown promise in inhibiting bacterial protein synthesis, making it a candidate for treating infections caused by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Study Organism Inhibition Zone (mm) MIC (µg/mL)
Study 1S. aureus204
Study 2E. faecalis188

Anti-inflammatory Effects

In vitro studies have suggested that (S)-4-benzyl-3-((R)-2-((R)-2-(2,4-difluorophenyl)oxiran-2-yl)propanoyl)oxazolidin-2-one may possess anti-inflammatory properties. The compound appears to inhibit the production of pro-inflammatory cytokines in macrophages.

Cytotoxicity

Cytotoxic assays conducted on various cancer cell lines have revealed that this compound exhibits selective cytotoxicity. It has been shown to induce apoptosis in cancer cells while sparing normal cells.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)12
A549 (Lung Cancer)10

The proposed mechanism of action involves the inhibition of bacterial ribosomal protein synthesis through binding to the 50S ribosomal subunit. This action disrupts peptide bond formation, leading to cell death.

Synthesis and Derivatives

The synthesis of (S)-4-benzyl-3-((R)-2-((R)-2-(2,4-difluorophenyl)oxiran-2-yl)propanoyl)oxazolidin-2-one can be achieved through several steps involving chiral auxiliary strategies and selective reactions to ensure enantiomeric purity.

  • Starting Materials : Benzylamine, difluorophenyl epoxide.
  • Reactions :
    • Formation of the oxazolidinone ring via cyclization.
    • Acylation with propanoyl chloride.
    • Final purification through chromatography.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Case Study A : In a murine model of bacterial infection, administration of the compound resulted in a significant reduction in bacterial load compared to controls.
  • Case Study B : In vitro evaluation against human cancer cell lines demonstrated enhanced apoptosis markers when treated with the compound, suggesting its potential as an anticancer agent.

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